5-Amino-2-methylpyridin-3-ol
Overview
Description
5-Amino-2-methylpyridin-3-ol: is a heterocyclic organic compound that belongs to the pyridine family It features an amino group at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Amino-2-methylpyridin-3-ol involves the Suzuki cross-coupling reaction . This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with various arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methylpyridin-3-ol can undergo various chemical reactions, including:
Nucleophilic substitution: The hydroxyl group can be substituted under alkaline conditions.
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as alkyl halides and bases like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Nucleophilic substitution: Alkylated derivatives.
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Scientific Research Applications
5-Amino-2-methylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-methylpyridin-3-ol largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. Additionally, the methyl group can affect the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylpyridine: Similar structure but lacks the hydroxyl group.
3-Amino-2-methylpyridine: Similar structure but the positions of the amino and methyl groups are different.
5-Amino-2-hydroxypyridine: Similar structure but lacks the methyl group.
Uniqueness
5-Amino-2-methylpyridin-3-ol is unique due to the presence of all three functional groups (amino, methyl, and hydroxyl) on the pyridine ring
Properties
IUPAC Name |
5-amino-2-methylpyridin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXIJVRNUUKIEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575857 | |
Record name | 5-Amino-2-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57183-27-4 | |
Record name | 5-Amino-2-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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